molecular formula C21H28N4O2 B3010712 N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226449-83-7

N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Cat. No. B3010712
CAS RN: 1226449-83-7
M. Wt: 368.481
InChI Key: XGGUPXIVVXBNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests it is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the papers describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are potent and selective kappa-opioid agonists . Although the exact compound is not mentioned, the structural motifs and the biological activity of related compounds provide a context for understanding its potential significance.

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents at specific positions on the core structure to modulate biological activity. In the case of the kappa-opioid agonists, the introduction of alkyl and aryl substituents at the carbon adjacent to the amide nitrogen (C1) was explored . The synthesis process typically involves the use of racemic or chiral amino acids to introduce these substituents. The synthesis of modified thieno[2,3-d]pyrimidines described in another paper involves the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines . Although the specific synthesis of "this compound" is not detailed, these methods provide insight into the possible synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrimidine core, which is modified by various substituents to achieve desired biological properties. The presence of a piperidinyl group, as seen in the related kappa-opioid agonists, suggests that the compound may also interact with biological targets such as opioid receptors . The specific arrangement of substituents and stereochemistry can greatly influence the activity and selectivity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents through reactions with amino acids or hydrazines . These reactions are carefully controlled to produce compounds with the desired structural features. The reactivity of the pyrimidine core can also be exploited to introduce additional functional groups, which can further modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not explicitly provided, related compounds typically exhibit properties that are influenced by their molecular structure. The presence of aromatic systems, amide bonds, and heterocyclic elements can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds often requires an understanding of these properties to optimize drug delivery and efficacy .

Scientific Research Applications

Antitumor and Antimitotic Applications

Research has demonstrated the antitumor activity of related pyridine and pyrimidine derivatives, indicating their potential as potent antimitotic agents. For example, compounds showing antitumor activity in mice were identified, with particular attention to their structure-activity relationship, highlighting the importance of specific substituents for biological activity. These compounds could serve as precursors to more active forms, potentially offering new avenues for cancer treatment (Temple et al., 1992).

Antimicrobial Activities

Synthesis and antimicrobial evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been reported. These compounds were synthesized using citrazinic acid as a starting material and showed good antibacterial and antifungal activities, comparable to standard reference drugs. This suggests the potential of these derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Antiasthma Agents

Triazolo[1,5-c]pyrimidines have been prepared and evaluated as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors in the human basophil histamine release assay, suggesting their utility in asthma treatment (Medwid et al., 1990).

Dual Inhibitory Activities

Some derivatives have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potential as antitumor agents. The synthesis of these compounds involved attaching various arylthiols to key intermediates, with some showing excellent inhibitory potency against both enzymes and significant antitumor activity in vitro (Gangjee et al., 2009).

properties

IUPAC Name

N-ethyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-4-25(18-8-6-5-7-9-18)20(26)15-27-19-14-17(3)22-21(23-19)24-12-10-16(2)11-13-24/h5-9,14,16H,4,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGUPXIVVXBNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.